molecular formula C9H12N4O2 B15315628 2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid

2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid

Cat. No.: B15315628
M. Wt: 208.22 g/mol
InChI Key: PFQZXLDMZUMMMJ-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety and a carboxylic acid group. This compound is of interest in various fields due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine derivatives with piperazine under specific conditions. One common method includes the use of a pyrimidine-5-carboxylic acid derivative, which is reacted with piperazine in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a building block in the synthesis of various chemical products.

Mechanism of Action

The mechanism by which 2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The piperazine moiety can interact with enzymes or receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid: Another derivative with potential biological activities.

Uniqueness

2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring and a pyrimidine ring with a carboxylic acid group makes it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

2-piperazin-1-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H12N4O2/c14-8(15)7-5-11-9(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2,(H,14,15)

InChI Key

PFQZXLDMZUMMMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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